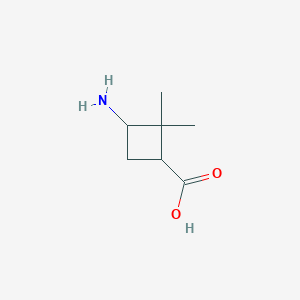

3-Amino-2,2-dimethylcyclobutanecarboxylic acid

Übersicht

Beschreibung

“3-Amino-2,2-dimethylcyclobutanecarboxylic acid” is a unique chemical compound. It is a solid form and its CAS Number is 188918-39-0 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 four-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The molecular weight of “3-Amino-2,2-dimethylcyclobutanecarboxylic acid” is 143.18 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Spin Label Amino Acid Applications

The spin label amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) has been extensively studied for its applications in peptide and peptide synthesis research. TOAC, owing to its rigid cyclic structure and incorporation into peptides via a peptide bond, has proven valuable in analyzing backbone dynamics and peptide secondary structure using various physical techniques including EPR spectroscopy, X-ray crystallography, and NMR. This research suggests the potential of cyclic amino acids like 3-Amino-2,2-dimethylcyclobutanecarboxylic acid in peptide research for elucidating structural and dynamic aspects of peptides and their interactions with biological membranes and other molecules (Schreier et al., 2012).

Cinnamic Acid Derivatives in Anticancer Research

Cinnamic acid derivatives have been explored for their anticancer potentials, showcasing the interest in carboxylic acid derivatives in medicinal chemistry. These studies highlight the synthetic versatility of carboxylic acid derivatives for developing antitumor agents. By extension, 3-Amino-2,2-dimethylcyclobutanecarboxylic acid could serve as a scaffold for synthesizing novel compounds with potential anticancer activities (De et al., 2011).

Chlorogenic Acid and Pharmacological Effects

Chlorogenic Acid (CGA) is another example of a carboxylic acid derivative with significant biological and pharmacological roles, including antioxidant, anti-inflammatory, and neuroprotective effects. This suggests that structurally complex carboxylic acids, similar to 3-Amino-2,2-dimethylcyclobutanecarboxylic acid, could have multifaceted applications in developing therapeutic agents (Naveed et al., 2018).

Biocatalyst Inhibition by Carboxylic Acids

Understanding the inhibitory effects of carboxylic acids on microbial biocatalysts has implications for biofuel and biochemical production. This research area could benefit from exploring derivatives of 3-Amino-2,2-dimethylcyclobutanecarboxylic acid to modulate the inhibitory impacts on biocatalysts, potentially enhancing the efficiency of biotechnological processes (Jarboe et al., 2013).

Safety And Hazards

The safety information for “3-Amino-2,2-dimethylcyclobutanecarboxylic acid” indicates that it should be handled with care. It is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided .

Eigenschaften

IUPAC Name |

3-amino-2,2-dimethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)4(6(9)10)3-5(7)8/h4-5H,3,8H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVNTZPOSTVEDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2,2-dimethylcyclobutanecarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1315539.png)

![Spiro[4.6]undecan-1-one](/img/structure/B1315546.png)